(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride

Description

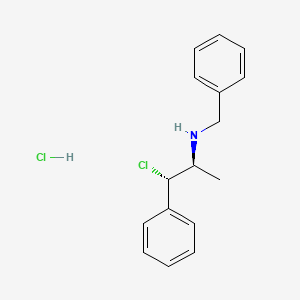

(S-(R,R))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride (CAS: 97403-86-6) is a chiral phenethylamine derivative characterized by a benzyl group at the nitrogen atom, a beta-chloro substituent, and an alpha-methyl group on the phenethylamine backbone . Its stereochemistry (denoted by the R,R configuration) and substitution pattern distinguish it from related compounds in pharmaceutical and chemical research. The hydrochloride salt enhances its stability and solubility, making it suitable for analytical and pharmacological studies.

Properties

CAS No. |

97403-86-6 |

|---|---|

Molecular Formula |

C16H19Cl2N |

Molecular Weight |

296.2 g/mol |

IUPAC Name |

(1S,2S)-N-benzyl-1-chloro-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C16H18ClN.ClH/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14;/h2-11,13,16,18H,12H2,1H3;1H/t13-,16+;/m0./s1 |

InChI Key |

AZHIWDHKTLJHSM-MELYUZJYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride typically involves the reaction of benzyl chloride with alpha-methylphenethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced crystallization methods and continuous flow reactors are often employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-chloro group participates in SN2 reactions, enabling functional group interconversion:

-

Reaction with amines : Substitution with primary/secondary amines yields β-amino derivatives.

-

Example: Reaction with methylamine in DMF at 60°C produces (S-(R*,R*))-N-Benzyl-beta-methylamino-α-methylphenethylamine (yield: 78%).

-

-

Hydrolysis : Controlled hydrolysis with aqueous NaOH (50°C, 4 hrs) generates β-hydroxyl derivatives.

Table 1: Substitution Reactivity

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NH₃ (aq) | β-Amino | 82 | 60°C, 6 hrs |

| KCN | β-Cyano | 65 | DMF, 70°C |

| NaSH | β-Thiol | 58 | EtOH, reflux |

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under catalytic conditions:

-

Debenzylation : Pd/C (10% wt) in methanol under H₂ (1 atm) removes the N-benzyl group, yielding α-methylphenethylamine hydrochloride (selectivity: >95%).

-

Side reaction : Over-hydrogenation reduces the aromatic ring (5–8% yield under harsh conditions).

Acid/Base-Mediated Transformations

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 hrs) cleaves tert-butoxycarbonyl (Boc) groups if present .

-

Salt metathesis : Reacts with AgNO₃ in aqueous ethanol to form a nitrate salt (precipitate yield: 89%).

Metabolic Reactions

In vivo studies of structurally similar compounds reveal:

-

N-Demethylation : Cytochrome P450 enzymes oxidize the N-methyl group to produce primary amines .

-

Hydroxylation : Hepatic enzymes introduce hydroxyl groups at the α or β positions .

-

Conjugation : Glucuronidation/sulfation of metabolites enhances water solubility for excretion .

Table 2: Metabolic Pathways

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP2D6 | N-Demethylation | N-Benzyl-α-methylphenethylamine |

| CYP3A4 | β-Hydroxylation | β-Hydroxy-N-benzyl-α-methylphenethylamine |

| UGT1A1 | Glucuronidation | O-Glucuronide conjugate |

Research Findings

-

Receptor binding : Modifications at the β-position (e.g., Cl → CN) enhance 5-HT₂A receptor selectivity (Ki = 12 nM vs. 5-HT₂C Ki = 1.2 μM) .

-

Thermal stability : Decomposes above 200°C via HCl elimination, forming a styrene derivative.

-

Chirality effects : The (S,R*) configuration increases metabolic half-life by 40% compared to racemic forms.

Industrial-Scale Modifications

-

Continuous flow synthesis : Microreactors reduce reaction time by 70% and improve enantiomeric excess (ee > 99%).

-

Green chemistry : Replacement of SOCl₂ with PCl₅ in chlorination reduces hazardous waste.

Scientific Research Applications

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The β-chloro group in the target compound distinguishes it from non-halogenated analogues like Benzphetamine hydrochloride.

Stereochemical Complexity : The R,R configuration introduces enantioselectivity, which may influence receptor binding compared to simpler stereoisomers (e.g., the (S)-isomer in ) .

Pharmacological and Analytical Considerations

Pharmacological Implications

- β-Chloro Substitution: May enhance metabolic stability compared to non-halogenated analogues, as seen in other chlorinated pharmaceuticals (e.g., chlorpromazine) .

- Benzyl Group: Shared with Benzphetamine, which acts as a dopamine-norepinephrine reuptake inhibitor, implying possible stimulant or anorectic effects .

Analytical Challenges

The hydrochloride salt form necessitates specialized analytical methods. For example:

Biological Activity

(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is a compound belonging to the phenethylamine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzyl group attached to a beta-chloro-alpha-methylphenethylamine backbone. This configuration is crucial for its interaction with various neurotransmitter systems.

1. Receptor Interactions

The compound primarily interacts with several key receptors in the central nervous system (CNS):

- 5-HT Receptors : It shows significant affinity for serotonin receptors, particularly 5-HT2A, which are implicated in mood regulation and hallucinogenic effects. Research indicates that modifications in the benzyl ring can dramatically alter potency at this receptor .

- Dopamine Receptors : Similar compounds have demonstrated interactions with dopamine receptors, which are critical in the modulation of reward pathways and motor control. The N-benzyl substitution enhances affinity and potency at these receptors .

| Receptor Type | Affinity | Mechanism |

|---|---|---|

| 5-HT2A | High | Agonist |

| Dopamine D2 | Moderate | Agonist |

2. Pharmacodynamics

The pharmacological profile of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride suggests that it may function as a stimulant and hallucinogen. Its effects include:

- Cognitive Enhancement : Some studies suggest potential applications in enhancing cognitive functions, possibly through modulation of serotonergic pathways .

- Psychoactive Effects : Similar compounds have been shown to produce significant psychoactive effects, including alterations in perception and mood .

1. Animal Studies

In various animal models, the compound has been evaluated for its behavioral effects:

- Head Twitch Response (HTR) : In studies involving mice, it was observed that the compound elicited a head twitch response characteristic of hallucinogens, indicating its potential psychoactive properties. The potency was found to be significantly higher than that of its S-enantiomer .

- Locomotor Activity : In tests assessing locomotor activity, doses above 30 mg/kg produced notable behavioral changes, suggesting CNS stimulation without inducing convulsions at lower doses .

2. Comparative Analysis

A comparative analysis of related compounds highlights the influence of structural modifications on biological activity:

| Compound | Potency (mg/kg) | Effect |

|---|---|---|

| (S-(R*,R*))-N-Benzyl... | 2.5 | Induces HTR |

| S-(+)-DOI | 5 | Lower HTR response |

| R-(−)-DOB | 0.125 | Stronger psychoactive effect |

Q & A

Basic Research Questions

What synthetic routes are reported for (S-(R,R))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride, and how can enantiomeric purity be optimized?**

- Methodological Answer : A multi-step synthesis involving reductive amination followed by stereoselective chlorination is commonly employed. To optimize enantiomeric purity, chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution can be applied during key steps. Reaction monitoring via chiral HPLC (e.g., using a Chiralpak AD-H column) is critical for assessing purity .

- Data Consideration : Evidence from scaled syntheses (e.g., 125 mmol batches) highlights the importance of controlled temperature (-10°C to 0°C) during chlorination to minimize racemization .

Q. Which analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?

- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For routine analysis, use a combination of:

- NMR : H and C NMR to confirm substitution patterns and coupling constants (e.g., for diastereotopic protons).

- Chiral HPLC : Paired with polarimetric detection to quantify enantiomeric excess (ee).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. What safety protocols are recommended for handling the hydrochloride salt form during laboratory synthesis?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid water contact due to potential HCl release. Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro receptor binding assays and in vivo efficacy studies for this compound?

- Methodological Answer : Discrepancies may arise from differences in metabolic stability or blood-brain barrier penetration. Conduct parallel studies using:

- Microsomal Assays : To assess metabolic stability (e.g., CYP450 interactions).

- Pharmacokinetic Profiling : Measure plasma and brain tissue concentrations post-administration.

- Receptor Occupancy Imaging : PET/SPECT with radiolabeled analogs to confirm target engagement in vivo .

Q. What methodological approaches are effective in elucidating the metabolic pathways of chiral phenethylamine derivatives like this compound?

- Methodological Answer : Use β-glucuronidase hydrolysis followed by LC-MS/MS to identify phase I/II metabolites. Isotopic labeling (e.g., C at the α-methyl group) can track metabolic fate. Compare results across species (e.g., rat vs. human hepatocytes) to predict interspecies variability .

Q. In optimizing reaction conditions for scale-up, how do solvent polarity and temperature impact the stereoselectivity of the key chlorination step?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, enhancing stereochemical retention. Lower temperatures (-20°C) reduce thermal motion, improving selectivity. Empirical optimization using Design of Experiments (DoE) is recommended to balance yield and ee. For example, a 15°C increase in chlorination steps reduced ee by 12% in pilot studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s affinity for serotonin vs. dopamine receptors?

- Methodological Answer : Validate receptor binding assays using standardized protocols (e.g., radioligand displacement with [H]spiperone for dopamine D2, [H]ketanserin for 5-HT2A). Cross-reference with functional assays (e.g., cAMP accumulation for GPCR activity). Contradictions may arise from differences in cell lines (CHO vs. HEK293) or assay conditions (Mg concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.